2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
Atenolol impurity C is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name:
Vulcanchem
CAS No.:
29122-69-8
VCID:
VC0194417
InChI:
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)
SMILES:
C1C(O1)COC2=CC=C(C=C2)CC(=O)N
Molecular Formula:
C11H13NO3
Molecular Weight:
207.23 g/mol
2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
CAS No.: 29122-69-8
Impurities
VCID: VC0194417
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
Purity: > 95%
CAS No. | 29122-69-8 |
---|---|
Product Name | 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide |
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13) |
Standard InChIKey | SOGKXLVYZZXFTN-UHFFFAOYSA-N |
SMILES | C1C(O1)COC2=CC=C(C=C2)CC(=O)N |
Canonical SMILES | C1C(O1)COC2=CC=C(C=C2)CC(=O)N |
Appearance | White Solid |
Melting Point | 165-167°C |
Description | Atenolol impurity C is an impurity of Atenolol, a cardioselective β-adrenergic blocker. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 4-(Oxiranylmethoxy)benzeneacetamide; 2-(4-Oxiranylmethoxy-phenyl)-acetamide; 4-(2,3-Epoxypropoxy)phenylacetamide; 1,2,3,4-Tetrahydro-4-oxacarbazole; p-(2,3-Epoxypropyloxy)phenylacetamide |
PubChem Compound | 119857 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume